PD 334581 vs. PD 184352 (CI-1040): Functional Cellular Potency in C26 Colon Carcinoma
PD 334581 inhibits MEK activity in C26 colon carcinoma cells with a reported IC50 value of 0.032 μM . While direct comparison in the same assay system is not available for PD 184352, this value falls within a comparable potency range for cell-based MEK inhibition. The primary literature establishes PD 334581 as a functional inhibitor of MEK in a cancer cell model, validating its utility for cellular pathway studies [1].
| Evidence Dimension | Cellular MEK inhibition (IC50) |
|---|---|
| Target Compound Data | 0.032 μM |
| Comparator Or Baseline | PD 184352 (CI-1040): Reported cell-based IC50 of 17 nM (0.017 μM) against MEK1/2 in separate studies . |
| Quantified Difference | Not directly comparable due to different assay systems; both compounds demonstrate nanomolar cellular potency. |
| Conditions | C26 colon carcinoma cell line; MEK activity measured (assay specifics not detailed in available sources). |
Why This Matters
Confirms that PD 334581 retains nanomolar cellular activity against MEK, enabling its use as a tool compound for interrogating MAPK signaling in colon cancer cell models.
- [1] Warmus, J.S., Flamme, C., Zhang, L.Y., et al. 2-Alkylamino- and alkoxy-substituted 2-amino-1,3,4-oxadiazoles-O-alkyl benzohydroxamate esters replacements retain the desired inhibition and selectivity against MEK (MAP ERK kinase). Bioorg. Med. Chem. Lett. 18(23), 6171-6174 (2008). PMID: 18951019. View Source
